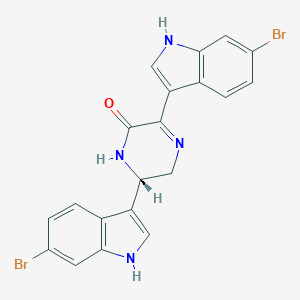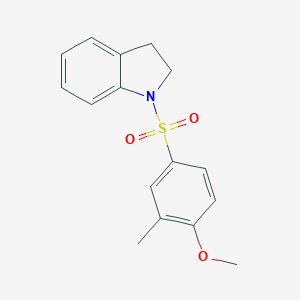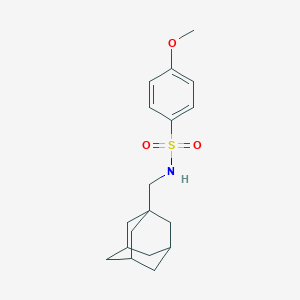
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone, commonly referred to as DMPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPOP is a piperazinone derivative, which is a class of compounds that have been studied extensively for their pharmacological properties. In
作用機序
The mechanism of action of DMPOP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. DMPOP has been shown to induce the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. DMPOP has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
DMPOP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that DMPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMPOP has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In vivo studies have shown that DMPOP has anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using DMPOP in lab experiments is its potential as a fluorescent probe for the detection of metal ions. DMPOP has been shown to exhibit high selectivity and sensitivity for certain metal ions, making it a useful tool for analytical chemistry. However, one limitation of using DMPOP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
For the study of DMPOP include the development of metal complexes, further studies on its mechanism of action, and optimization for various applications.
合成法
DMPOP can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzaldehyde with phenylhydrazine, followed by the reaction of the resulting product with ethyl acetoacetate. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid. The yield of DMPOP using these methods varies, and modifications to the reaction conditions can be made to optimize the yield.
科学的研究の応用
DMPOP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DMPOP has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMPOP has also been studied for its potential use as an antidepressant and anxiolytic agent. In materials science, DMPOP has been used as a precursor for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, DMPOP has been used as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
178408-23-6 |
|---|---|
製品名 |
3-(2-(2,4-Dimethylphenyl)-2-oxoethylidene)-1-phenylpiperazinone |
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-14-8-9-17(15(2)12-14)19(23)13-18-20(24)22(11-10-21-18)16-6-4-3-5-7-16/h3-9,12-13,21H,10-11H2,1-2H3/b18-13- |
InChIキー |
UFXULZWUKQIFFO-AQTBWJFISA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C3=CC=CC=C3)C |
SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C3=CC=CC=C3)C |
同義語 |
(3Z)-3-[2-(2,4-dimethylphenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2- one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)


![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)

